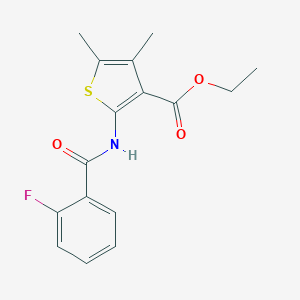![molecular formula C13H9BrN2O3S B276800 14-bromo-15-hydroxy-5-oxa-17-thia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16),12,14-pentaen-9-one](/img/structure/B276800.png)
14-bromo-15-hydroxy-5-oxa-17-thia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16),12,14-pentaen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Bromo-10-hydroxy-3,4-dihydro1benzothieno[2’,3’:4,5]pyrimido[2,1-c][1,4]oxazin-6(1H)-one is a complex organic compound with a unique structure that combines elements of benzothiophene, pyrimidine, and oxazine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-10-hydroxy-3,4-dihydro1benzothieno[2’,3’:4,5]pyrimido[2,1-c][1,4]oxazin-6(1H)-one typically involves multi-step organic reactions. The process often starts with the preparation of the benzothiophene core, followed by the introduction of the pyrimidine and oxazine rings. Key steps may include bromination, hydroxylation, and cyclization reactions under controlled conditions. Common reagents used in these steps include bromine, hydroxylating agents, and cyclizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
9-Bromo-10-hydroxy-3,4-dihydro1benzothieno[2’,3’:4,5]pyrimido[2,1-c][1,4]oxazin-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom with an amine could produce an amino derivative.
科学的研究の応用
9-Bromo-10-hydroxy-3,4-dihydro1
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: It may have potential as a therapeutic agent for treating various diseases, although further research is needed to confirm its efficacy and safety.
Industry: Its properties could make it useful in the development of new materials, such as polymers or electronic devices.
作用機序
The mechanism by which 9-Bromo-10-hydroxy-3,4-dihydro1benzothieno[2’,3’:4,5]pyrimido[2,1-c][1,4]oxazin-6(1H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions may modulate the activity of the targets, leading to various biological effects. Further studies are needed to elucidate the precise pathways involved.
類似化合物との比較
Similar Compounds
Benzothiophene derivatives: These compounds share the benzothiophene core and may have similar chemical properties.
Pyrimidine derivatives: Compounds with a pyrimidine ring may exhibit similar biological activities.
Oxazine derivatives: These compounds share the oxazine ring and may have similar reactivity.
Uniqueness
What sets 9-Bromo-10-hydroxy-3,4-dihydro1benzothieno[2’,3’:4,5]pyrimido[2,1-c][1,4]oxazin-6(1H)-one apart is its unique combination of structural elements, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C13H9BrN2O3S |
|---|---|
分子量 |
353.19 g/mol |
IUPAC名 |
14-bromo-15-hydroxy-5-oxa-17-thia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16),12,14-pentaen-9-one |
InChI |
InChI=1S/C13H9BrN2O3S/c14-7-2-1-6-9-12(20-11(6)10(7)17)15-8-5-19-4-3-16(8)13(9)18/h1-2,17H,3-5H2 |
InChIキー |
NFLWRXSQWMWBJH-UHFFFAOYSA-N |
SMILES |
C1COCC2=NC3=C(C4=C(S3)C(=C(C=C4)Br)O)C(=O)N21 |
正規SMILES |
C1COCC2=NC3=C(C4=C(S3)C(=C(C=C4)Br)O)C(=O)N21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B276718.png)
![N-[4-(benzyloxy)benzyl]-2-methyl-2H-tetrazol-5-amine](/img/structure/B276719.png)



![2-[(1-bromo-2-naphthyl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B276727.png)

![5-Benzyl-2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B276731.png)
![4-(4-morpholinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B276737.png)


![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile](/img/structure/B276745.png)

